molecular formula C26H54O5 B14439340 2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL CAS No. 74790-86-6

2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL

Cat. No.: B14439340
CAS No.: 74790-86-6
M. Wt: 446.7 g/mol
InChI Key: HKHWCPTXEJETBO-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL typically involves multi-step organic reactions. One common method includes the reaction of 2,3,3-trimethyl-1-butanol with ethylene oxide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide, which acts as a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the compound. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in simpler alcohols .

Scientific Research Applications

2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ether linkages provide flexibility to the molecule, allowing it to interact with different substrates and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trimethyl-4,7,10,13-tetraoxaheptacosan-2-OL stands out due to its multiple ether linkages and hydroxyl group, which provide unique reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

74790-86-6

Molecular Formula

C26H54O5

Molecular Weight

446.7 g/mol

IUPAC Name

2,3-dimethyl-3-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]butan-2-ol

InChI

InChI=1S/C26H54O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-28-19-20-29-21-22-30-23-24-31-26(4,5)25(2,3)27/h27H,6-24H2,1-5H3

InChI Key

HKHWCPTXEJETBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOC(C)(C)C(C)(C)O

Origin of Product

United States

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